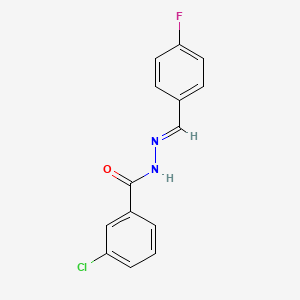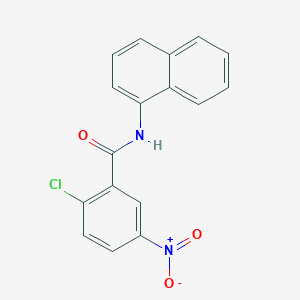
3-chloro-N'-(4-fluorobenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N’-(4-fluorobenzylidene)benzohydrazide is a chemical compound with the linear formula C14H11ClFN . It has a molecular weight of 247.702 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-chloro-2-hydrazinylpyridine involved dissolving it and 4-fluoro-benzaldehyde in ethanol and stirring at room temperature for 24 hours . A solid was then obtained, filtered, and dried with an 85% yield . The solid was recrystallized from ethanol as colorless block crystals .Molecular Structure Analysis
The molecular structure of 3-chloro-N’-(4-fluorobenzylidene)benzohydrazide can be analyzed using various spectral techniques. Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques are commonly used for such analyses . Computational analyses can also be made using methods like Density Functional Theory (DFT) .Physical and Chemical Properties Analysis
3-chloro-N’-(4-fluorobenzylidene)benzohydrazide has a molecular weight of 247.702 . Its linear formula is C14H11ClFN . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be obtained through specific experimental measurements or computational predictions.Applications De Recherche Scientifique
Synthesis and Characterization
Hydrazone compounds, including those structurally similar to 3-chloro-N'-(4-fluorobenzylidene)benzohydrazide, have been synthesized and characterized, leading to the development of various metal complexes. These complexes have been studied for their structural properties and potential biological activities. For instance, vanadium(V) complexes derived from halido-substituted hydrazone compounds have shown antimicrobial activity against a range of bacteria and fungi, suggesting the role of fluoro groups in enhancing antibacterial activities (He et al., 2018).
Antimicrobial Activities
Catalytic Oxidation Properties
Research has also explored the catalytic properties of oxidovanadium(V) complexes with Schiff base ligands derived from hydrazone compounds. These complexes have shown selective catalytic properties in the oxidation of organic substrates, such as cyclohexene, using hydrogen peroxide as the oxidant. This highlights the potential application of these complexes in organic synthesis and industrial processes (Yang, 2014).
Fluorescence and Colorimetric Probes
Some derivatives of hydrazone compounds have been developed as "turn-on" fluorescent and chromogenic probes for the detection of specific ions in biological and environmental samples. These probes exhibit significant changes in fluorescence and color in the presence of targeted ions, offering potential applications in sensing technologies, clinical diagnostics, and environmental monitoring (Xu et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O/c15-12-3-1-2-11(8-12)14(19)18-17-9-10-4-6-13(16)7-5-10/h1-9H,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFAGSRIGPJNDX-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)
![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)
![1-{7-Methyl-2-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)
![6-[(3S)-3-ethylmorpholine-4-carbonyl]-2-methylpyridazin-3-one](/img/structure/B5567427.png)
![1-[6-METHOXY-2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-2-BUTEN-1-ONE](/img/structure/B5567431.png)
![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
![5-Nitro-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)
![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)
